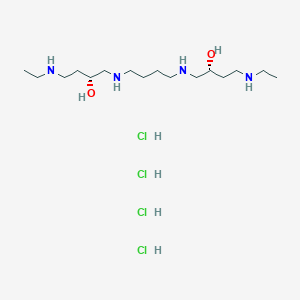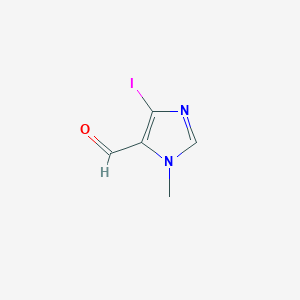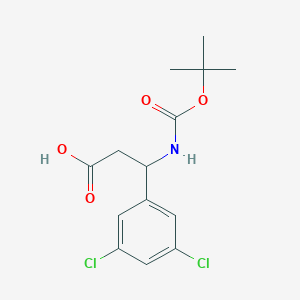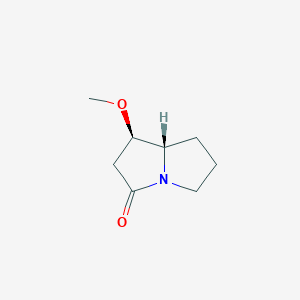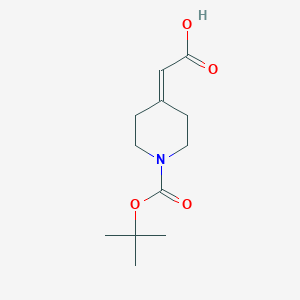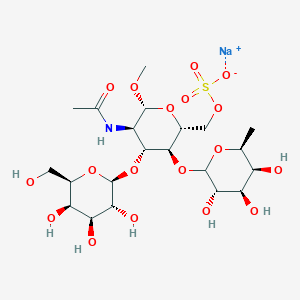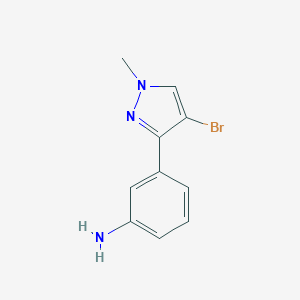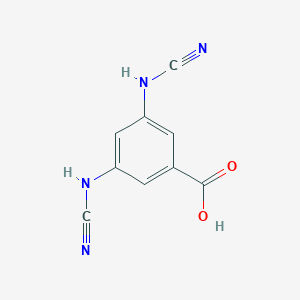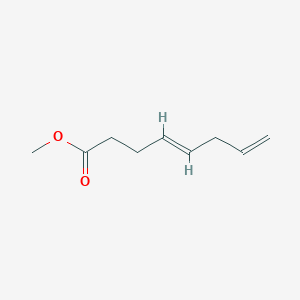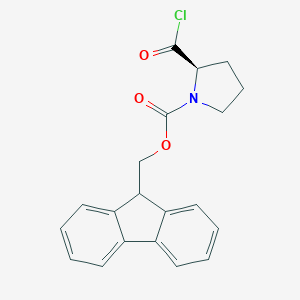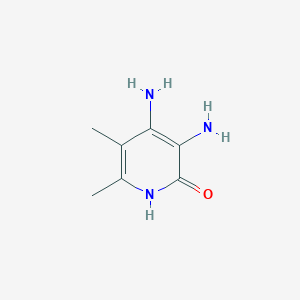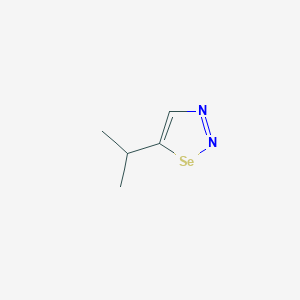
5-Isopropyl-1,2,3-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1,2,3-selenadiazole is a heterocyclic organic compound that contains a selenium atom. It has been used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by increasing the production of reactive oxygen species, which can lead to cancer cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Isopropyl-1,2,3-selenadiazole has antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been shown to have anti-cancer effects, which can help to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Isopropyl-1,2,3-selenadiazole in lab experiments is that it has been shown to have low toxicity. This means that it is unlikely to cause harm to cells or animals at the concentrations used in experiments. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Isopropyl-1,2,3-selenadiazole. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung cancer and colon cancer. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-1,2,3-selenadiazole and to optimize its synthesis method for greater yield.
Synthesemethoden
The synthesis of 5-Isopropyl-1,2,3-selenadiazole involves the reaction of isopropyl hydrazine with selenium dioxide. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1,2,3-selenadiazole has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. In particular, it has been studied for its potential use in the treatment of prostate cancer and breast cancer.
Eigenschaften
CAS-Nummer |
167555-66-0 |
|---|---|
Produktname |
5-Isopropyl-1,2,3-selenadiazole |
Molekularformel |
C5H8N2Se |
Molekulargewicht |
175.1 g/mol |
IUPAC-Name |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
Kanonische SMILES |
CC(C)C1=CN=N[Se]1 |
Synonyme |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



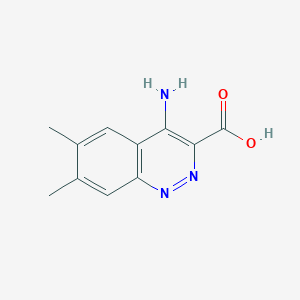
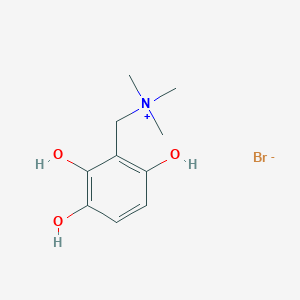
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
